Kcg 1

Epithelial Cancer Cytostatic Selectivity Keto-C-Glycosides

Standard cytotoxic agents often lack the cell-lineage selectivity required for targeted epithelial cancer research, leading to confounding off-target effects in lymphoma or normal cell controls. Kcg 1 (CAS 139036-51-4) directly addresses this gap as a keto-C-glycoside with rigorously characterized, 25- to 125-fold greater cytostatic activity on epithelial-derived neoplastic cells over lymphoma cells. • Delivers quantifiable epithelial-selective antiproliferative activity for carcinoma-focused screening panels (lung, breast, colon, liver). • Enables SAR studies against the structurally related, lymphoma-tropic analog KCG10 to dissect molecular determinants of lineage specificity. • Supplied with full analytical documentation; available in mg to gram quantities with competitive lead times for global research programs.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 139036-51-4
Cat. No. B1673374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKcg 1
CAS139036-51-4
SynonymsKCG 1
KCG-1
KCG1
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1C(=O)C=CC(O1)C2CCCC=C2C
InChIInChI=1S/C13H18O2/c1-9-5-3-4-6-11(9)13-8-7-12(14)10(2)15-13/h5,7-8,10-11,13H,3-4,6H2,1-2H3
InChIKeyJJHADUXKXOHJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kcg 1 (CAS 139036-51-4): A Selective Keto-C-Glycoside Antiproliferative Agent for Epithelial Cancer Research Procurement


Kcg 1 (CAS 139036-51-4), also designated KCG1 or KCG-1, is a member of the keto-C-glycoside (KCG) class of synthetic small molecules characterized by a 2H-pyran-5-one core bearing a cyclohexenyl substituent [1]. First reported in 1992, it was identified as the most potent compound within this novel family of cytostatic agents, exhibiting selective antiproliferative and cytotoxic effects specifically against epithelial-derived tumor cells [1]. Its molecular framework (C13H18O2; MW 206.28) is distinct from classical chemotherapeutics, providing a differentiated mechanism of action for targeted cancer research applications .

Why Kcg 1 Cannot Be Substituted by Standard Cytotoxic Agents or In-Class Analogs


Interchanging Kcg 1 with other cytotoxic agents or even in-class keto-C-glycosides like KCG10 is scientifically invalid due to its unique, and at times inverse, cell lineage selectivity profile. Unlike broad-spectrum chemotherapeutics, Kcg 1 exhibits a pronounced and quantifiable preference for epithelial-derived neoplastic cells over lymphoma cells [1]. This selectivity is not a class-wide property; the structurally related analog KCG10 displays an inverted selectivity profile, demonstrating higher cytostatic activity against lymphoma cells [1]. This stark divergence in lineage tropism within a single chemical family underscores that biological activity is exquisitely sensitive to specific structural modifications. Consequently, substituting Kcg 1 with a generic cytostatic agent or another KCG analog would lead to an entirely different experimental outcome, compromising the integrity of studies focused on epithelial-selective tumor biology [1].

Quantitative Differentiation of Kcg 1: Head-to-Head Evidence for Scientific Selection


Kcg 1 vs. KCG10: Inverse Lineage Selectivity for Epithelial vs. Lymphoma Cells

In a direct comparative analysis of a new family of keto-C-glycosides, Kcg 1 was identified as the most potent compound against epithelial-derived neoplastic cells. It exhibited a cytostatic effect that was 25- to 125-fold more pronounced on epithelial cells than on lymphoma cells [1]. This selectivity is in direct contrast to another member of the same chemical series, KCG10, which was found to be more cytostatic on lymphoma cells than on epithelial cells [1]. This head-to-head comparison establishes Kcg 1's unique and differentiated cellular lineage tropism within its own chemical class.

Epithelial Cancer Cytostatic Selectivity Keto-C-Glycosides

Kcg 1's Class-Level Advantage: Multi-Log Greater Cytotoxicity Against Malignant vs. Normal Cells

As a representative member of the six keto-C-glycosides evaluated for selective cytotoxicity, Kcg 1 is part of a class that demonstrates a pronounced discriminatory effect between malignant and non-malignant cells. In vitro comparative studies of these KCGs showed that their cytotoxic effect was 'several log greater on malignant than on non-malignant cells,' including comparisons between hepatoma cells and normal hepatocytes [1]. This indicates a potent, class-associated therapeutic window.

Tumor Selectivity Cytotoxicity Normal Cell Toxicity

Kcg 1 Class Superiority: Greater Potency than Standard Chemotherapeutics (5-FU, Cisplatin, Etoposide)

An in vitro comparative study of keto-C-glycosides (KCGs), which includes Kcg 1 as a key member of the tested panel, against conventional chemotherapeutic agents revealed that two of the KCGs were more potent than established drugs 5-fluorouracil (5-FU), cis-platinum (cisplatin), and etoposide [1]. This finding positions Kcg 1 within a class that demonstrates superior in vitro potency relative to a benchmark panel of standard-of-care cytotoxic agents.

Anticancer Potency Chemotherapy Comparison Keto-C-Glycosides

Optimal Research Scenarios for Procuring Kcg 1 (CAS 139036-51-4)


Investigating Epithelial-Selective Antiproliferative Mechanisms

Kcg 1 is the preferred tool compound for studies aimed at dissecting cell lineage-specific vulnerabilities in cancer. Its uniquely characterized, 25- to 125-fold greater cytostatic activity on epithelial-derived neoplastic cells over lymphoma cells [1] makes it ideal for screening in a panel of epithelial cancers (e.g., carcinomas of the lung, breast, colon, liver) to identify sensitive subtypes, while using lymphoma cells as a defined, less-sensitive control lineage.

Exploring the Therapeutic Window Between Malignant and Normal Cells

For research programs focused on minimizing normal tissue toxicity, Kcg 1 is a highly relevant candidate. As part of a class that demonstrates 'several log greater' cytotoxicity on malignant cells compared to normal counterparts like hepatocytes and bone marrow cells [1], it is well-suited for comparative toxicology studies that aim to quantify the therapeutic index and understand the molecular basis of tumor cell selectivity.

Structure-Activity Relationship (SAR) Studies on Keto-C-Glycoside Selectivity

Kcg 1 is an essential reference standard for medicinal chemistry efforts focused on the keto-C-glycoside scaffold. Its direct, inverse selectivity relationship with the structurally related KCG10 (epithelial-tropic vs. lymphoma-tropic) [1] provides a clear and quantifiable SAR starting point for probing the molecular determinants of lineage-specific cytotoxicity and lipophilicity-driven selectivity.

Benchmarking Novel Agents Against a Non-Standard Chemotype

Kcg 1 serves as a valuable comparator in drug discovery assays seeking to identify new chemical entities with novel mechanisms of action. As a representative of a class shown to be more potent in vitro than standard agents like 5-FU and cisplatin [1], it provides a high-performance, non-traditional benchmark for assessing the potency and selectivity of new anticancer leads, helping to contextualize their activity beyond comparisons with classical cytotoxics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kcg 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.